2,3-Diethenyl-1H-indole

Carbazole synthesis Indolocarbazole synthesis 1,6-Electrocyclization

2,3-Diethenyl-1H-indole (also known as 2,3-bis(ethenyl)-1H-indole or 2,3-divinylindole) is an organic compound belonging to the indole family, characterized by ethenyl (vinyl) substituents at both the C2 and C3 positions of the indole core, with the molecular formula C12H11N and a molecular weight of 169.22 g/mol. This specific 2,3-divinyl substitution pattern distinguishes it from more common indole derivatives (e.g., 2-vinylindole or 3-vinylindole), enabling its primary scientific utility as a key intermediate in thermal 1,6-electrocyclization reactions for the synthesis of functionalized carbazole and indolocarbazole frameworks.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 874116-51-5
Cat. No. B15170789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diethenyl-1H-indole
CAS874116-51-5
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC=CC1=C(NC2=CC=CC=C21)C=C
InChIInChI=1S/C12H11N/c1-3-9-10-7-5-6-8-12(10)13-11(9)4-2/h3-8,13H,1-2H2
InChIKeyBHYZBQXMTGCESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diethenyl-1H-indole (CAS 874116-51-5): A Structurally Unique Divinylindole Building Block for Carbazole Synthesis


2,3-Diethenyl-1H-indole (also known as 2,3-bis(ethenyl)-1H-indole or 2,3-divinylindole) is an organic compound belonging to the indole family, characterized by ethenyl (vinyl) substituents at both the C2 and C3 positions of the indole core, with the molecular formula C12H11N and a molecular weight of 169.22 g/mol [1]. This specific 2,3-divinyl substitution pattern distinguishes it from more common indole derivatives (e.g., 2-vinylindole or 3-vinylindole), enabling its primary scientific utility as a key intermediate in thermal 1,6-electrocyclization reactions for the synthesis of functionalized carbazole and indolocarbazole frameworks [2].

Why 2,3-Diethenyl-1H-indole (CAS 874116-51-5) Cannot Be Replaced by Generic Vinylindoles in Carbazole Synthesis


While numerous vinylindole analogs exist, generic substitution with mono-vinylindoles (e.g., 2-vinylindole or 3-vinylindole) or differently substituted divinylindoles fails to replicate the specific synthetic outcomes of 2,3-diethenyl-1H-indole. The 2,3-divinyl pattern is mechanistically essential for the thermal 1,6-electrocyclization cascade that constructs the carbazole nucleus; mono-vinylindoles lack the required second π-system for cyclization, while 2,3-diarylindoles or acceptor-substituted 2,3-divinylindoles exhibit altered electronic profiles that shift reaction pathways, yields, or regioselectivity [1]. Therefore, for applications demanding the precise 2,3-divinyl substitution pattern for electrocyclization-driven synthesis of indolocarbazoles or functionalized carbazoles, 2,3-diethenyl-1H-indole is a non-interchangeable starting material.

Quantitative Evidence for 2,3-Diethenyl-1H-indole Differentiation: Comparative Data for Carbazole Synthesis


Thermal 1,6-Electrocyclization Reactivity: 2,3-Diethenyl-1H-indole as a Key Intermediate in Indolocarbazole Synthesis

The 2,3-divinyl substitution pattern of 2,3-diethenyl-1H-indole enables thermal 1,6-electrocyclization, a key step in the synthesis of indolocarbazoles, as demonstrated in the total synthesis of staurosporinone analogues from commercially available 2-methylindole [1]. This reactivity is absent in mono-vinylindoles, which cannot undergo the required cyclization, and is distinct from acceptor-substituted 2,3-divinylindoles, which show altered cyclization outcomes due to electronic effects . The specific use of 2,3-diethenyl-1H-indole in this multi-step synthesis underscores its utility as a non-interchangeable building block for accessing biologically relevant indolocarbazole scaffolds.

Carbazole synthesis Indolocarbazole synthesis 1,6-Electrocyclization

Synthetic Utility in Carbazole Formation: 2,3-Diethenyl-1H-indole Enables Electrocyclization-Aromatization Sequences

2,3-Diethenyl-1H-indole serves as a key intermediate in a synthetic route to N-protected carbazoles, where it undergoes electrocyclization followed by aromatization to form the carbazole nucleus [1]. This two-step transformation (electrocyclization then aromatization) is a recognized pathway for converting 2,3-divinylindoles into carbazoles, a transformation not accessible from 2-vinylindole or 3-vinylindole starting materials, which would yield alternative products (e.g., indoles or dihydrocarbazoles) under similar conditions [2].

Carbazole synthesis Electrocyclization Aromatization

Comparative Stability and Handling: 2,3-Diethenyl-1H-indole as a Parent Divinylindole Scaffold

As the parent unsubstituted 2,3-divinylindole, 2,3-diethenyl-1H-indole lacks electron-withdrawing or electron-donating substituents on the indole ring, which may confer a distinct stability profile compared to acceptor-substituted 2,3-divinylindoles used in electrocyclization studies . While specific quantitative stability data (e.g., half-life, decomposition temperature) for 2,3-diethenyl-1H-indole is not available in the public domain, its unsubstituted nature implies that it may serve as a more versatile and less electronically biased intermediate for exploring diverse reaction conditions, compared to substituted analogs that require tailored conditions for cyclization [1].

Indole stability Chemical handling Synthetic intermediate

Optimal Research and Industrial Application Scenarios for 2,3-Diethenyl-1H-indole (CAS 874116-51-5)


Synthesis of Indolocarbazole Alkaloids and Staurosporinone Analogues

Researchers engaged in the total synthesis of indolocarbazole natural products (e.g., staurosporine, rebeccamycin) should procure 2,3-diethenyl-1H-indole as a strategic building block. Its 2,3-divinyl substitution pattern is essential for the thermal 1,6-electrocyclization step that constructs the indolocarbazole core, as demonstrated in the synthesis of staurosporinone analogues [1]. Use of mono-vinylindoles or other indole derivatives would not enable this key cyclization, making 2,3-diethenyl-1H-indole a non-interchangeable starting material for accessing these biologically significant scaffolds.

Construction of Functionalized Carbazole Libraries for Materials and Medicinal Chemistry

For laboratories developing carbazole-based compounds—whether for organic electronics (e.g., OLED materials) or as pharmacophores in drug discovery—2,3-diethenyl-1H-indole offers a direct entry into carbazole frameworks via electrocyclization-aromatization sequences [2]. This approach provides access to N-protected carbazoles that can be further diversified. The use of this specific 2,3-divinylindole avoids the need for alternative, more complex routes (e.g., domino Heck/electrocyclization of polybromoindoles) and ensures the formation of the desired carbazole nucleus without electronic perturbation from additional substituents [3].

Exploration of 1,6-Electrocyclization Reaction Scope and Mechanism

Academic and industrial research groups investigating the scope and mechanism of thermal 1,6-electrocyclization reactions should consider 2,3-diethenyl-1H-indole as the parent, unsubstituted system for fundamental studies. Comparing its reactivity with that of acceptor- or donor-substituted 2,3-divinylindoles can elucidate electronic effects on cyclization kinetics and regioselectivity . This compound serves as a benchmark for understanding the intrinsic reactivity of the 2,3-divinylindole motif, providing a baseline for designing new synthetic methods and predicting outcomes in complex molecule synthesis.

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